Avermectin A1b aglycone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H48O8 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-12',24'-dihydroxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C34H48O8/c1-19(2)29-22(5)13-14-33(42-29)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-30(38-7)23(6)15-27(32(36)40-26)34(24,31)37/h8-11,13-15,19-20,22,25-31,35,37H,12,16-18H2,1-7H3/b9-8+,21-11+,24-10+/t20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1 |
InChI Key |
CMVQGLOOVJQBJX-JZSZVTLOSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O)\C)O[C@]5(C4)C=C[C@@H]([C@H](O5)C(C)C)C)O |
Canonical SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C(C)C)C)O |
Origin of Product |
United States |
Biosynthesis and Microbial Engineering Research for Avermectin Aglycones
Elucidation of Polyketide Synthase Pathways
The biosynthesis of the avermectin (B7782182) aglycone is initiated by a type I polyketide synthase (PKS) system. acs.orgmdpi.com This enzymatic complex is responsible for the assembly of the core polyketide chain from simple acyl-CoA precursors. The gene cluster for avermectin biosynthesis encodes the enzymes that carry out the production of the aglycone, its subsequent modification, the synthesis of sugar moieties, and the final glycosylation steps. wikipedia.org
Core Polyketide Skeleton Formation by Type I PKS (AveA1-4)
The backbone of the avermectin aglycone is assembled by four large, multifunctional proteins designated as AveA1, AveA2, AveA3, and AveA4. mdpi.commdpi.com These proteins function in a manner analogous to other type I PKS systems, containing multiple modules that catalyze successive rounds of polyketide chain elongation. wikipedia.orgpnas.org The entire PKS system for avermectin comprises twelve modules, each responsible for the incorporation and processing of a specific extender unit. mdpi.compnas.org These modules are organized into two convergently transcribed sets, AveA1-AveA2 and AveA3-AveA4. pnas.orgnih.gov The sequential action of these twelve modules, spread across the four Ave proteins, results in the formation of the initial polyketide chain. kitasato-u.ac.jp
Role of Starter and Extender Units in A1b Aglycone Biosynthesis
The structural diversity of the eight naturally produced avermectins arises from variations in the starter unit and subsequent modifications. wikipedia.org For the biosynthesis of the "b" series of avermectins, which includes Avermectin A1b, the starter unit is isobutyryl-CoA, derived from the catabolism of valine. wikipedia.orgnih.gov This starter unit is loaded onto the PKS assembly line and is subsequently extended by the sequential addition of seven acetate (B1210297) units (as malonyl-CoA) and five propionate (B1217596) units (as methylmalonyl-CoA). wikipedia.orgnih.gov The specific selection and incorporation of these starter and extender units by the acyltransferase (AT) domains within each PKS module are critical for determining the final structure of the Avermectin A1b aglycone. nih.govnih.gov
| Precursor Molecule | Role in Biosynthesis | Corresponding Avermectin Series |
| Isobutyryl-CoA | Starter Unit | "b" series (including A1b) |
| 2-methylbutyryl-CoA | Starter Unit | "a" series |
| Malonyl-CoA | Extender Unit | All avermectins |
| Methylmalonyl-CoA | Extender Unit | All avermectins |
Post-PKS Modification Enzyme Systems
Following the assembly of the polyketide chain by the PKS, the initial aglycone undergoes a series of crucial modifications to yield the final this compound. nih.gov These reactions are catalyzed by a dedicated set of enzymes encoded within the avermectin biosynthetic gene cluster. mdpi.com
Mechanistic Studies of Spiroketal Formation (AveC)
One of the defining structural features of the avermectin molecule is the spiroketal moiety. The formation of this intricate system is catalyzed by the enzyme AveC. acs.orgnih.gov Research has shown that AveC possesses a dual function; it catalyzes the stereospecific spiroketalization of a dihydroxy-ketone polyketide intermediate. acs.orgnih.gov This reaction occurs after the formation of the macrolide ring and the hexahydrobenzofuran unit. acs.orgnih.gov AveC also exhibits a dehydratase activity, influencing the C22-C23 saturation, although the precise mechanism of this secondary function is not fully understood. wikipedia.orgmdpi.com The enzymatic control of spiroketal formation by AveC is crucial for ensuring the correct stereochemistry of the final molecule. acs.orgnih.gov
Furan (B31954) Ring Formation and Keto Reduction Pathways (AveE, AveF)
Further maturation of the aglycone involves the formation of a furan ring and the reduction of a keto group. The enzyme AveE, a cytochrome P450 monooxygenase, is responsible for catalyzing the formation of the furan ring between carbons C6 and C8. wikipedia.orgmdpi.com This oxidative cyclization is a key step in shaping the polycyclic structure of the avermectin core. mdpi.comkitasato-u.ac.jp
Following or concurrent with furan ring formation, the keto group at the C5 position is reduced to a hydroxyl group by the NAD(P)H-dependent ketoreductase, AveF. wikipedia.orgmdpi.compnas.org This reduction is a critical step distinguishing the "1" and "2" series of avermectins. The action of AveF is essential for producing the A1b aglycone. wikipedia.org
Methylation Processes and Specific Enzyme Activities (AveD)
The final modification to the this compound backbone is a methylation event at the C5 position. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent C5-O-methyltransferase, AveD. wikipedia.orgnih.gov The methylation of the C5 hydroxyl group, which was previously introduced by AveF, is a distinguishing feature of the "A" series of avermectins. wikipedia.org Therefore, the sequential action of AveF and AveD is responsible for the specific chemical signature at the C5 position of the this compound. wikipedia.orgmdpi.com A point mutation in the aveD gene has been shown to inactivate the O-methyltransferase activity, highlighting its specific role in the biosynthesis. nih.gov
| Enzyme | Gene | Function in this compound Biosynthesis |
| Avermectin PKS | aveA1, aveA2, aveA3, aveA4 | Assembles the polyketide backbone from isobutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. mdpi.commdpi.com |
| Spiroketalase/Dehydratase | aveC | Catalyzes stereospecific spiroketal formation and influences C22-C23 dehydration. acs.orgnih.gov |
| Cytochrome P450 Monooxygenase | aveE | Facilitates the formation of the furan ring between C6 and C8. wikipedia.orgmdpi.com |
| Ketoreductase | aveF | Reduces the C5 keto group to a hydroxyl group. wikipedia.orgmdpi.compnas.org |
| C5-O-methyltransferase | aveD | Methylates the C5 hydroxyl group. wikipedia.orgnih.gov |
Genetic and Metabolic Engineering for Enhanced Aglycone Production
The production of avermectin aglycones, the core structures of the potent antiparasitic avermectins, has been a significant focus of microbial engineering research. By targeting the genetic and metabolic pathways of the producing organism, Streptomyces avermitilis, scientists have developed various strategies to increase the yield of these valuable precursor molecules. These efforts primarily revolve around optimizing the bacterial host, manipulating enzymatic steps in the biosynthetic pathway, enhancing the supply of building blocks, and altering the regulatory networks that control avermectin synthesis.
Strain Optimization of Streptomyces avermitilis Mutants
A foundational approach to enhancing the production of desired metabolites is the improvement of the microbial host strain itself. Traditional methods involving random mutagenesis followed by high-throughput screening have been successfully employed to generate hyper-producing S. avermitilis mutants.
Mutagenesis can be induced using physical methods, such as ultraviolet (UV) radiation, or chemical agents like ethidium (B1194527) bromide (EB) and ethyl methanesulfonate (B1217627) (EMS). researchgate.net In one study, mutants of S. avermitilis 41445 were generated using these three methods, and subsequent screening identified a UV-induced mutant, UV 45 (3), that produced 254.14 mg/L of avermectin B1b, a 14.9-fold increase compared to the parent strain's 17 mg/L. researchgate.net Similarly, researchers isolated a spontaneous high-producing mutant, designated 267/2H, which produced 8.2 times more avermectin B1 than the wild-type strain. pnas.org Further mutagenesis of this strain with methyl methanesulfonate (MMS) yielded the IPT-85 mutant, which produced about 16 times more avermectin than the original wild-type. pnas.org
More advanced techniques like heavy-ion beam irradiation have also been utilized to broaden the mutation spectrum and improve screening efficiency. This method was applied to an engineered S. avermitilis strain, resulting in a mutant (147-G58) with a notable increase in avermectin B1a productivity, from 3885 µg/mL to 5446 µg/mL. mdpi.com These strain optimization programs, which often involve multiple rounds of mutagenesis and selection, are crucial for developing robust industrial strains with significantly enhanced production capabilities. researchgate.netpnas.orgnih.gov
Manipulation of Glycosyltransferase Activity for Aglycone Accumulation
The final steps in avermectin biosynthesis involve the attachment of a disaccharide moiety, composed of L-oleandrose, to the avermectin aglycone. agrobiology.ruoup.com This glycosylation is catalyzed by glycosyltransferases encoded within the avermectin biosynthetic gene cluster (ave cluster). oup.comasm.orggoogle.com To specifically accumulate the this compound and other aglycones, the activity of these enzymes must be eliminated.
The gene aveBI encodes the glycosyltransferase responsible for attaching the first oleandrose (B1235672) sugar to the aglycone at the C13 position. oup.comasm.orgresearchgate.net Inactivation or deletion of this gene is a direct strategy to block the glycosylation step, leading to the accumulation of the aglycone precursor. Early genetic studies of S. avermitilis identified two main classes of non-producing mutants: those unable to synthesize the aglycone (AveA mutants) and those that produce the aglycone but cannot attach the sugar moiety (AveB mutants). asm.orgresearchgate.net The latter class of mutants is functionally deficient in glycosylation.
For instance, a mutant strain designated Agly-1 was found to produce avermectin aglycones A1a and A2a. researchgate.net Further research involving chemical mutagenesis of a high-producing strain led to the isolation of a new avermectin-aglycone-producing mutant, demonstrating that disruption of the glycosylation pathway is a viable method for aglycone production. pnas.org Therefore, targeted knockout of the aveBI glycosyltransferase gene is a key genetic engineering strategy for the dedicated production of avermectin aglycones.
Precursor Supply Pathway Engineering
The biosynthesis of the avermectin aglycone backbone depends on a steady supply of specific starter and extender units derived from primary metabolism. The "a" series of avermectins, including A1a and A1b, requires 2-methylbutyryl-CoA as a starter unit, while both "a" and "b" series utilize malonyl-CoA and methylmalonyl-CoA as extender units. agrobiology.ru Enhancing the intracellular pools of these precursors is a powerful strategy to boost avermectin production.
Several metabolic engineering approaches have been developed to increase the availability of these crucial building blocks:
Enhancing the β-Oxidation Pathway : To increase the supply of acyl-CoA precursors, genes from the β-oxidation pathway, such as fadD and fadAB, have been overexpressed in S. avermitilis. This strategy led to an increased titer of avermectin B1a, with one engineered strain reaching a production of 8537 µg/mL. asm.org
Introducing CO2-Concentrating Mechanisms : The carboxylation of acetyl-CoA and propionyl-CoA to form malonyl-CoA and methylmalonyl-CoA, respectively, is a critical step. To enhance this, genes (bicA and ecaA) from the cyanobacterial CO2-concentrating mechanism were introduced into S. avermitilis. This modification improved the carboxylation velocity of the carboxylase enzymes, increasing the supply of extender units and leading to a B1a titer of 8083 µg/mL in an industrial strain. asm.orgresearchgate.net
Engineering Heterologous PKS for Starter Units : A novel strategy involved engineering the meilingmycin (MEI) polyketide synthase (PKS) to specifically increase the supply of the 2-methylbutyryl-CoA starter unit required for "a" type avermectins. agrobiology.ru
Combining these strategies has proven particularly effective. A combinatorial approach that involved engineering the aveC gene, overexpressing β-oxidation genes (fadD-fadAB), and introducing CO2-concentrating genes (bicA-ecaA) in an industrial strain resulted in a maximal avermectin B1a titer of 9613 µg/mL, a 49.1% increase over the parent strain. asm.org
| Strategy | Target Genes | Objective | Reported Outcome | Reference |
|---|---|---|---|---|
| Overexpression of β-oxidation pathway | fadD, fadAB | Increase acyl-CoA precursors | Increased B1a titer (8537 µg/mL in engineered strain A229) | asm.org |
| Introduction of CO2-concentrating mechanism | bicA, ecaA | Enhance carboxylation of acetyl-CoA and propionyl-CoA | Increased B1a titer (8083 µg/mL in engineered strain A229) | asm.orgresearchgate.net |
| Engineering of meilingmycin PKS | mei-pks | Increase 2-methylbutyryl-CoA (starter unit) | Increased B1a production | agrobiology.ru |
| Improving starch utilization | malEFG | Enhance maltose (B56501) transport | Enhanced avermectin production | oup.com |
| Combined Strategy | aveC engineering + fadD-fadAB & bicA-ecaA overexpression | Simultaneously optimize multiple pathway steps | 49.1% increase in B1a titer (to 9613 µg/mL) | asm.org |
Gene Knockout and Overexpression Studies (e.g., aveI, aveR)
The biosynthesis of avermectin is tightly controlled by a complex network of regulatory genes. Manipulating these regulators through gene knockout (deletion) or overexpression is a highly effective strategy for unlocking the full productive potential of S. avermitilis. Two of the most studied regulators are aveR, a pathway-specific activator, and aveI, a negative regulator.
aveR : This gene, located within the ave cluster, encodes a Large ATP-binding protein of the LuxR family (LAL-family) transcriptional activator. pnas.org It is essential for the transcription of all ave structural genes, and its overexpression consistently leads to increased avermectin production. researchgate.net The expression of aveR itself is a target of other global and pathway-specific regulators, including:
σhrdB : An engineered principal sigma factor, σhrdB, was shown to directly recognize and activate the aveR promoter. A mutant strain expressing an evolved hrdB gene achieved an avermectin B1a yield of 6.38 g/L, a greater than 50% improvement, which was correlated with a significant increase in the transcription of aveR. researchgate.net
AveT : This TetR-family regulator (SAV3619) was identified as an activator of avermectin production. It indirectly stimulates production by positively affecting the transcription of aveR. Overexpression of aveT led to increased avermectin yields. pnas.orgresearchgate.net
aveI : This gene encodes a TetR-family regulator that acts as a repressor of avermectin biosynthesis. oup.com Studies have shown that aveI exerts its negative control by directly binding to the promoter regions of the activator gene aveR as well as several structural genes (aveA1, aveA3, aveD), thereby repressing their transcription. oup.com Consequently, the deletion of aveI has a profound positive effect on production. An aveI-null mutant was reported to produce at least 10-fold more avermectin B1a than its wild-type parent strain. asm.org Transcriptomic analyses revealed that aveI deletion causes global metabolic changes, upregulating precursor biosynthesis pathways and redirecting carbon flux from primary metabolism toward secondary metabolism, including avermectin production.
| Gene | Function | Modification | Effect on Avermectin Production | Reference |
|---|---|---|---|---|
| aveR | Pathway-specific positive regulator (activator) | Overexpression | Increase | pnas.orgresearchgate.net |
| aveI | Negative regulator (repressor) | Knockout/Deletion | Significant Increase (~10-fold) | oup.comasm.org |
| hrdB | Principal sigma factor, activates aveR | Directed evolution & Overexpression | Increase (>50%) | researchgate.net |
| aveT | Positive regulator (activates aveR) | Overexpression | Increase | researchgate.net |
| aveM | Target of AveT, negative effect on production | Knockout/Deletion | Increase | researchgate.net |
Chemical Synthesis and Semisynthetic Derivatization Studies of Avermectin A1b Aglycone
Total Synthesis Approaches to Avermectin (B7782182) Aglycone Scaffolds
The total synthesis of avermectin aglycones is a formidable challenge in organic chemistry that has been met with remarkable ingenuity. While a total synthesis specifically targeting Avermectin A1b aglycone is not prominently documented, the strategies developed for the closely related Avermectin A1a aglycone are directly applicable due to their structural similarity, differing only by a single methylene (B1212753) group at the C-25 substituent.
The landmark total synthesis of the aglycone of avermectin A1a, accomplished by the research group of Danishefsky, stands as a cornerstone achievement in this field. nih.govnih.gov This and other subsequent synthetic endeavors have established key strategies for constructing the complex polycyclic framework. These approaches typically involve a convergent assembly of several key fragments, which are synthesized independently and then coupled together.
The common fragments identified in these synthetic routes are:
The Northern Hemisphere: This fragment typically encompasses the hexahydrobenzofuran portion of the molecule.
The Southern Hemisphere: This fragment contains the spiroketal moiety.
The Connecting Chain: A more linear fragment that links the northern and southern hemispheres.
Derivatization from Parent Avermectins via Hydrolysis
The most common and practical route to obtaining avermectin aglycones, including A1b aglycone, is through the chemical cleavage of the oleandrose (B1235672) disaccharide unit from the C-13 position of the parent avermectin. This semisynthetic approach leverages the readily available natural product as a starting material.
Acid-Catalyzed Hydrolysis Methodologies
Acid-catalyzed hydrolysis is the predominant method for removing the sugar moiety. The glycosidic bonds linking the oleandrose units are susceptible to cleavage under acidic conditions. Various acid and solvent systems have been developed to achieve this transformation. A widely cited method involves the use of sulfuric acid in an alcoholic solvent, such as methanol (B129727). Another established procedure uses hydrochloric acid in an ethanol-water mixture. The mechanism involves protonation of the glycosidic oxygen atom, forming an oxonium ion intermediate, which is then attacked by a nucleophile (water or the alcohol solvent) to cleave the C-O bond. oup.com
Controlled Conditions for Disaccharide Removal
The efficiency and selectivity of the hydrolysis are highly dependent on the reaction conditions. The goal is to cleave the disaccharide without causing undesired degradation of the sensitive macrocyclic lactone core, which also contains acid-labile functionalities like the spiroketal. soton.ac.uk
The concentration of the acid is a critical parameter. Milder acidic conditions or shorter reaction times can lead to the selective removal of only the terminal oleandrose, yielding the avermectin monosaccharide. Stronger acidic conditions are required to cleave both sugar units to furnish the desired aglycone. Research has shown that acid concentrations in the range of 1–10% sulfuric acid favor the formation of the aglycone, whereas lower concentrations (0.01–0.1%) predominantly yield the monosaccharide derivative. Temperature and reaction time are also carefully controlled to maximize the yield of the aglycone and minimize side reactions. For example, stirring with 1% sulfuric acid in methanol for extended periods at room temperature has been shown to effectively produce the aglycone. soton.ac.uk
| Parent Compound | Acid/Solvent System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ivermectin B1a | 0.1–1.0 M HCl in ethanol–water (3:1) | 50–70°C, 4–8 hours | Ivermectin B1a aglycone | Not specified | |
| Ivermectin B1a | Sulfuric acid (1%) in methanol | Room temp, 16-24 hours | Ivermectin B1a aglycone | Good yield | soton.ac.uk |
| Ivermectin | Sulfuric acid in methanol | 0°C, 20 hours | Ivermectin B1a aglycone | 84% |
Novel Avermectin Aglycone Derivative Synthesis
The avermectin aglycone, with its multiple reactive sites, serves as a versatile platform for the synthesis of novel derivatives. Research has focused on modifying the hydroxyl groups and functionalizing the carbon-carbon double bonds to explore structure-activity relationships.
Modification at Hydroxyl Groups
The avermectin aglycone possesses several hydroxyl groups at positions C-5, C-7, and C-23, which offer sites for chemical modification. The reactivity of these hydroxyl groups can differ, allowing for selective derivatization.
Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to alter the lipophilicity and other physicochemical properties of the molecule. For instance, the C-13 hydroxyl group (present in the 22,23-dihydroavermectin B1a aglycone) has been a target for such modifications. MEM (2-methoxyethoxymethyl) ethers of the epimeric 13-ols have been prepared via alkylation with MEM chloride. nih.gov In contrast, studies have shown that methylation of 5-O-protected 22,23-dihydroavermectin B1a aglycone with methyl iodide and silver oxide occurs selectively at the tertiary C-7 hydroxyl group over the secondary C-13 hydroxyl. nih.gov This highlights the differential reactivity of the hydroxyl groups within the aglycone scaffold.
Oxidation: The secondary hydroxyl groups at C-5 and C-23 can be oxidized to the corresponding ketones. The C-5 hydroxyl group can be oxidized to the 5-oxo derivative using reagents like manganese dioxide or pyridinium (B92312) dichromate. vulcanchem.com These 5-oxo aglycones are also known intermediates in the biosynthesis of avermectins and can be produced directly by genetically modified strains of Streptomyces avermitilis. vulcanchem.com The allylic C-13 alcohol in the dihydro aglycone has been successfully oxidized to the 13-oxo aglycone using Swern oxidation conditions. nih.gov
| Starting Material | Reagent(s) | Position Modified | Product | Reference |
|---|---|---|---|---|
| 5-O-TBDMS-22,23-dihydroavermectin B1a aglycone | Swern Oxidation (oxalyl chloride, DMSO, Et3N) | C-13 | 13-Oxo-aglycone derivative | nih.gov |
| 5-O-TBDMS-22,23-dihydroavermectin B1a aglycone | MeI, Ag2O, CH2Cl2 | C-7 | 7-O-Methyl ether derivative | nih.gov |
| Avermectin B1a | Manganese dioxide or Pyridinium dichromate | C-5 | 5-Oxoavermectin B1a | vulcanchem.com |
Functionalization of Carbon-Carbon Double Bonds
The this compound contains several carbon-carbon double bonds, notably at the C-3, C-8(9), C-10, C-14, and C-22 positions, which are amenable to a variety of addition reactions. The C-22-C-23 double bond, in particular, has been a site of interest for modification.
Epoxidation and Dihydroxylation: The double bonds in the avermectin scaffold can undergo epoxidation and dihydroxylation. Epoxidation introduces a three-membered epoxide ring, while dihydroxylation adds two hydroxyl groups across the double bond. researchgate.net These reactions can be performed using various reagents, such as peroxy acids (e.g., m-CPBA) for epoxidation and osmium tetroxide for syn-dihydroxylation. researchgate.net The stereochemical outcome of these additions is often influenced by the complex steric and electronic environment of the macrocycle. For example, in related systems, the stereochemistry of epoxidation is highly influenced by the nature of nearby allylic hydroxyl groups.
Reduction: The C-22-C-23 double bond can be selectively hydrogenated. This transformation is famously used to convert avermectin B1 into ivermectin. The reduction is typically achieved using catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃), which can selectively reduce the less hindered double bond without affecting the other sites of unsaturation in the molecule. soton.ac.uk This reaction, when applied to Avermectin A1b, would yield the 22,23-dihydro-avermectin A1b aglycone.
Exploration of Oleandrose Moiety Substitutions (if applicable to aglycone precursors/derivatives)
The natural avermectin molecule features a disaccharide composed of two L-oleandrose units attached at the C13 position of the aglycone. nih.gov This glycosylation is a critical step in the biosynthesis, and modification at this site is a key strategy for creating novel derivatives. nobelprize.orgmdpi.com The exploration of substitutions for the oleandrose moiety is directly applicable to the this compound, as glycosylation is one of the final modifications to the aglycone precursor.
The biosynthesis and attachment of the sugar are governed by a cassette of eight contiguous genes, avrBCDEFGHI (also known as aveBI-BVIII), within the avermectin biosynthetic gene cluster. nih.govpnas.orgnih.gov These genes are responsible for producing the activated sugar precursor, thymidinediphospho-L-oleandrose, and transferring it to the aglycone. nobelprize.orgnih.gov
Research has demonstrated the flexibility of this glycosylation machinery. By creating modified versions of this minimal gene set in a heterologous host, Streptomyces lividans, scientists have successfully produced novel mono- and disaccharide avermectins. nih.gov This was achieved by feeding the host strain an exogenous supply of Avermectin A1a aglycone, which was then glycosylated by the engineered gene cassette. nih.gov A key finding from these studies is the promiscuity of the glycosyltransferase enzyme, AvrB (the mono-glycosyltransferase), which can accommodate and transfer different deoxysugar intermediates. nih.gov This inherent flexibility allows for the generation of avermectins with unnatural sugar moieties, indicating that similar substitutions could be readily applied to the this compound precursor to generate a library of novel glycosylated analogs. Further studies have confirmed that a 13-kb region at one end of the gene cluster is responsible for the synthesis and attachment of the oleandrose disaccharide. asm.org
Combinatorial Biosynthesis Approaches for Novel Aglycone Analogs
Combinatorial biosynthesis, which involves the rational engineering of biosynthetic pathways, has emerged as a powerful tool for generating novel avermectin analogs with altered aglycone structures. nih.gov This approach typically involves modifying the modular polyketide synthase (PKS) enzymes that are responsible for assembling the aglycone's core structure from simple carboxylic acid units. plos.org The avermectin PKS is a massive complex of four proteins (AVES 1-4) organized into 12 modules, each responsible for one cycle of chain elongation. pnas.orgnih.gov By swapping domains or entire modules within these PKS genes, researchers can alter the final aglycone structure in a predictable manner. d-nb.info
Key strategies have focused on swapping genetic components between the PKS systems of Streptomyces avermitilis and those from other actinomycetes that produce related macrolides, such as Streptomyces hygroscopicus (producer of milbemycins). asm.orgresearchgate.net These modifications have successfully generated novel aglycones with altered substituents at the C25 position and modified saturation at the C22-C23 position.
One successful approach involved replacing the native aveA1 gene in an industrial S. avermitilis strain with the milA1 gene from S. hygroscopicus. asm.org The aveA1 gene is responsible for incorporating the starter unit (isobutyryl-CoA for "b" series avermectins) and the first two elongation steps. mdpi.comasm.org The corresponding milA1 gene from the milbemycin pathway uses different starter units and contains an enoyl reductase (ER) domain not present in the corresponding avermectin module, which leads to a saturated C22-C23 bond. asm.org This gene replacement resulted in a strain that produced two new avermectin derivatives, named tenvermectin A and tenvermectin B. asm.org
Another strategy involves more targeted domain swaps. In one study, the dehydratase (DH) and ketoreductase (KR) domains of module 2 in the avermectin PKS (aveDH2-KR2) were replaced with the corresponding domains from the milbemycin PKS, which also include an enoyl reductase (milDH2-ER2-KR2). d-nb.info This modification led to the production of ivermectin B1a, which has a saturated C22-C23 bond. d-nb.info Building on this, a subsequent replacement of the avermectin PKS loading module (aveLAT-ACP) with the milbemycin loading module (milLAT-ACP) in the ivermectin-producing strain resulted in two new derivatives: 25-ethyl and 25-methyl ivermectin. d-nb.info
Similarly, the loading module of the avermectin PKS was replaced with a cyclohexanecarboxylic (CHC) acid-specific loading module from the phoslactomycin PKS. mdpi.com When combined with the introduction of a CHC-CoA biosynthetic gene cassette, the engineered S. avermitilis strain was able to produce doramectin, an analog with a cyclohexyl group at C25. mdpi.com These examples highlight the power of combinatorial biosynthesis to generate novel aglycone backbones, which are precursors to compounds like Avermectin A1b.
Table 1: Examples of Novel Avermectin Analogs via Combinatorial Biosynthesis
| Engineered Strain | Host Organism | Genetic Modification | Resulting Novel Compounds | Reference |
|---|---|---|---|---|
| MHJ1011 | S. avermitilis G8-17 | Seamless replacement of native aveA1 gene with milA1 from S. hygroscopicus. | Tenvermectin A, Tenvermectin B | asm.org |
| S. avermitilis AVE-T27 | S. avermitilis NA-108 | Replacement of aveDH2-KR2 with milDH2-ER2-KR2 from S. bingchenggensis. | Ivermectin B1a | d-nb.info |
| S. avermitilis AVE-H39 | S. avermitilis AVE-T27 | Replacement of loading module aveLAT-ACP with milLAT-ACP from S. bingchenggensis. | 25-ethyl ivermectin, 25-methyl ivermectin | d-nb.info |
| S. avermitilis TG2002 | S. avermitilis M1 | Replacement of Ave PKS loading module with CHC loading module from phoslactomycin PKS; introduction of CHC-CoA biosynthetic genes. | Doramectin | mdpi.com |
| S. avermitilis SAMA13D | S. avermitilis SA-01 | Replacement of AveA1 and AveA3 with MilA1 and MilA3 from S. hygroscopicus; inactivation of AveD (C5-O-methyltransferase). | Milbemycin A3, Milbemycin A4, Milbemycin D | researchgate.net |
Molecular and Cellular Mechanisms of Action Research
Interaction with Glutamate-Gated Chloride Channels (GluCls)
The primary molecular target for avermectins, including by extension the Avermectin (B7782182) A1b aglycone, is the glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates. wikipedia.orgnih.govnobelprize.org These channels, which are absent in vertebrates, are crucial for the inhibitory neurotransmission in these organisms. wikipedia.orgfrontiersin.org
Allosteric Modulation Mechanisms
Avermectins act as positive allosteric modulators of GluCls. mdpi.com This means they bind to a site on the receptor that is distinct from the glutamate (B1630785) binding site. This binding enhances the effect of glutamate, the natural ligand, leading to a prolonged and essentially irreversible opening of the chloride ion channel. wikipedia.orgnih.gov Even in the absence of glutamate, high concentrations of avermectins can directly gate the channel. This allosteric modulation effectively locks the channel in an open state, a mechanism that has been detailed through structural and functional studies on related avermectin compounds. frontiersin.org
Ion Channel Permeability Alterations
The binding of avermectins to GluCls causes a significant and sustained increase in the permeability of the cell membrane to chloride ions (Cl⁻). wikipedia.orgnih.govmdpi.com This massive influx of negatively charged chloride ions leads to a state of hyperpolarization of the nerve or muscle cell membrane. wikipedia.orgnih.gov The hyperpolarized state makes the cell less responsive to excitatory stimuli, effectively blocking the transmission of nerve impulses. nih.govmdpi.com This disruption of normal neurotransmission is the direct cause of the paralytic effects observed in susceptible invertebrates. wikipedia.orgnih.gov
Engagement with Gamma-Aminobutyric Acid (GABA) Receptors
While GluCls are the primary target, avermectins also interact with gamma-aminobutyric acid (GABA) receptors, another type of ligand-gated chloride channel present in both invertebrates and vertebrates. wikipedia.orgnobelprize.org However, their affinity for invertebrate GABA receptors is significantly higher than for their mammalian counterparts. semanticscholar.org
| Receptor Target | Organism/System Studied | Key Findings | Reference |
| Glutamate-Gated Chloride Channel (GluCl) | Caenorhabditis elegans | Avermectins act as potent positive allosteric modulators, causing irreversible channel opening and paralysis. | nih.gov |
| Glutamate-Gated Chloride Channel (GluCl) | Invertebrate Nerve and Muscle Cells | Binding of avermectins leads to an influx of chloride ions, causing hyperpolarization and blocking of electrical activity. | wikipedia.orgnih.gov |
| GABA Receptor | Lobster Neuromuscular Junction | Avermectin B1a blocks neuromuscular transmission by increasing chloride ion permeability at the GABAergic synapse. | nih.gov |
| GABA Receptor | Rat Brain Membranes | Avermectin B1a stimulates the binding of GABA to its receptor, an effect that is dependent on chloride ions. | nih.gov |
Signaling Pathway Perturbations in Target Organisms
The primary signaling pathway perturbation caused by Avermectin A1b aglycone and other avermectins is the disruption of inhibitory neurotransmission. nih.gov The sequence of events is as follows:
Binding to GluCls and GABA receptors: This is the initial molecular interaction. wikipedia.orgnobelprize.org
Increased Chloride Conductance: The binding leads to a sustained opening of chloride channels. wikipedia.orgmdpi.com
Hyperpolarization: The influx of chloride ions causes the resting membrane potential of the neuron or muscle cell to become more negative. wikipedia.orgnih.gov
Inhibition of Action Potential Firing: The hyperpolarized state makes it much more difficult for the cell to reach the threshold for firing an action potential in response to excitatory neurotransmitters. nih.govmdpi.com
Flaccid Paralysis: The ultimate physiological outcome of this widespread neuronal and muscular inhibition is a state of flaccid paralysis. nih.govmdpi.com The invertebrate is unable to move, feed, or reproduce, eventually leading to its death.
Structure Activity Relationship Sar Investigations of Avermectin Aglycones and Derivatives
Impact of Aglycone Core Modifications on Biological Activity
The macrocyclic lactone core of avermectins is fundamental to their biological activity. vulcanchem.com Modifications to this core structure can have profound effects on the compound's potency and spectrum of activity. The formation of the furan (B31954) ring between C6 and C8, a key step in the biosynthesis of the aglycone, is crucial for the antiparasitic properties of the molecule. vulcanchem.comnih.gov The absence of this furan ring, as seen in certain biosynthetic intermediates or derivatives, often leads to a significant reduction in activity. vulcanchem.com
The initial steps of avermectin (B7782182) biosynthesis involve the creation of an "initial aglycone," which undergoes several modifications, including the formation of a spiroketal moiety. vulcanchem.com The stereochemistry of this spiroketal, specifically the R configuration at the C21 junction, is a shared feature among natural avermectins and is important for their biological function. nih.gov
Furthermore, the 16-membered macrocyclic ring itself, with its specific arrangement of functional groups, is a critical determinant of activity. vulcanchem.com Alterations to the ring size or the introduction of significant conformational changes can disrupt the molecule's ability to bind to its target, the glutamate-gated chloride channels in invertebrates. vulcanchem.comvulcanchem.com
Influence of C5 Hydroxyl Group and Other Key Stereocenters
The hydroxyl group at the C5 position of the aglycone core is a significant contributor to the biological activity of avermectins. vulcanchem.comacs.orggpatindia.com The "B" series of avermectins, which possess a hydroxyl group at C5, are generally more potent than the "A" series, where this position is methoxylated. acs.orginchem.org This suggests that the free hydroxyl group is activity-enhancing. acs.org Substitution at the C5 position with groups other than a hydroxyl or methoxy (B1213986) group typically results in a loss of biological activity. gpatindia.com
The intricate stereochemistry of the avermectin molecule, with its numerous stereocenters, plays a crucial role in its biological activity. vulcanchem.com The specific spatial arrangement of the various substituents around the macrocyclic lactone ring and the spiroketal system is essential for proper binding to the target receptor. vulcanchem.comnih.gov For instance, the natural 13α-ol configuration is important for activity, and while some modifications at this position are tolerated, significant changes can lead to a decrease in potency. nih.gov
The stereospecific spiroketalization catalyzed by the enzyme AveC during biosynthesis ensures the correct three-dimensional structure of this part of the molecule, which is vital for its antiparasitic effects. nih.gov Studies on mutants lacking spirocyclase activity have allowed for the comparison of different stereoisomers, highlighting the importance of the natural configuration for optimal biological function. nih.gov
Role of Specific Substituents on Efficacy against Target Organisms
The nature of the substituent at the C25 position influences the potency of avermectin compounds. The "a" components, which have a sec-butyl group at C25, and the "b" components, with an isopropyl group, exhibit different levels of activity against various parasites. inchem.org
The table below summarizes the impact of various substituents on the biological activity of avermectin aglycone derivatives based on available research findings.
| Modification Site | Substituent | Impact on Biological Activity | Reference |
| C5 | Hydroxyl (B series) | Generally more potent than methoxy (A series) | acs.orginchem.org |
| C5 | Methoxy (A series) | Less potent than hydroxyl (B series) | acs.orginchem.org |
| C5 | Other substitutions | Loss of activity | gpatindia.com |
| C13 | Lipophilic groups (e.g., halogen, alkoxy) | High activity retained | nih.gov |
| C13 | Polar groups (e.g., hydroxy, amino) | Weaker activity | nih.gov |
| C22-C23 | Double bond reduction (e.g., ivermectin) | Little effect on activity, may improve safety | acs.org |
| C25 | sec-butyl (a series) vs. Isopropyl (b series) | Potency varies among different parasites | inchem.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Aglycone Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.netrsc.org This methodology has been applied to avermectin analogs to predict their insecticidal and acaricidal potency and to guide the design of new, more effective derivatives. researchgate.netnih.gov
QSAR studies on avermectin analogues have indicated that factors such as the molecular shape, the size and branching of substituents, and the number of double bonds significantly influence their biological activity. researchgate.net For instance, analysis of various derivatives has shown that molecular shape, size, connectivity, and electronic distribution have substantial effects on insecticidal potency. researchgate.net
These models can be built using various molecular descriptors and machine learning methods. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that contribute to or detract from the desired biological effect. researchgate.netnih.gov This information is invaluable for the rational design of novel aglycone analogs with potentially enhanced efficacy against specific target organisms. researchgate.net The development of such models represents a powerful tool in the ongoing effort to optimize the therapeutic properties of avermectins and to overcome challenges such as parasite resistance. asm.orgresearchgate.net
Comparative Analysis of Aglycone Activity versus Glycosylated Avermectins
Generally, the aglycones are considerably less active than the corresponding glycosylated avermectins. acs.org Studies have shown that the monosaccharide derivatives (with only one sugar unit) are about two to four times less active than the parent disaccharide compounds, while the aglycones can be more than thirtyfold less active. acs.org This suggests that the sugar moieties are critical for optimal interaction with the target site or for influencing the pharmacokinetic properties of the molecule. oup.com
However, it is important to note that the aglycone itself is not completely inactive and retains the fundamental structural features required for some level of biological effect. oup.com The absence of the bulky disaccharide in the aglycone increases its hydrophobicity, which can alter its distribution in tissues and its interaction with target receptors. While glycosylation at the C13 position is generally beneficial for activity, the aglycone serves as a vital scaffold for the synthesis of novel derivatives with modified properties. nih.govmdpi.com
The table below provides a comparative overview of the activity of glycosylated avermectins and their aglycone forms.
| Compound Type | Relative Biological Activity | Key Structural Difference | Reference |
| Glycosylated Avermectin (Disaccharide) | High | Presence of a disaccharide at C13 | acs.orginchem.org |
| Monosaccharide Derivative | Intermediate (2-4x less active than disaccharide) | Presence of a single sugar unit at C13 | acs.org |
| Avermectin Aglycone | Low (>30x less active than disaccharide) | Absence of sugar moiety at C13 | acs.orgoup.com |
Analytical Methodologies for Avermectin A1b Aglycone Research
Chromatographic Separation Techniques
Chromatography is fundamental to isolating Avermectin (B7782182) A1b aglycone from fermentation broths, biological matrices, or other related avermectin compounds. The choice of technique is dictated by the physicochemical properties of the analyte, particularly its high molecular weight and thermal lability.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a standard and robust method for the quantification of Avermectin A1b aglycone. Due to the compound's non-polar, macrocyclic lactone structure, reversed-phase chromatography is the most common approach.
In this technique, the sample is introduced into a column packed with a non-polar stationary phase, typically octadecyl-silica (C18). A polar mobile phase, usually a mixture of water, acetonitrile (B52724), and/or methanol (B129727), is then pumped through the column. researchgate.net this compound, being lipophilic, interacts with the C18 stationary phase and its retention is modulated by the specific composition of the mobile phase. By using a gradient elution, where the solvent composition is changed over time, a high degree of separation can be achieved.
Detection is typically performed at a wavelength of around 245 nm, which corresponds to an absorbance maximum for the conjugated endocyclic diene system present in the avermectin structure. researchgate.net The intensity of the UV absorbance is directly proportional to the concentration of the compound, allowing for accurate quantification when compared against a calibration curve prepared with a reference standard.
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net |
| Mobile Phase | Gradient or isocratic mixture of Water/Acetonitrile/Methanol researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV at 245 nm researchgate.net |
| Column Temperature | 25-30 °C researchgate.netfda.gov |
| This table presents typical starting parameters for the HPLC-UV analysis of avermectin compounds. Method optimization is often required for specific sample matrices. |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is not a conventional method for the direct analysis of this compound. The compound's high molecular weight and low volatility make it unsuitable for GC, which requires analytes to be thermally stable and easily vaporized. epa.gov Direct injection into a hot GC inlet would lead to thermal degradation rather than volatilization.
However, GC coupled with Mass Spectrometry (GC-MS) can be employed following a chemical derivatization step. researchgate.netresearchgate.net Derivatization converts the non-volatile aglycone into a more volatile and thermally stable derivative. A common approach for compounds with hydroxyl groups, like the avermectin aglycone, is trimethylsilylation. researchgate.netrsc.org In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. rsc.org This reaction reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net The derivatization is typically rapid, often completed within minutes at room temperature. researchgate.netrsc.org While feasible, this multi-step process makes HPLC the more direct and widely preferred chromatographic technique for routine analysis.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for confirming the identity and elucidating the precise chemical structure of this compound.
Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both the identification and highly sensitive quantification of this compound. This technique combines the powerful separation capabilities of HPLC with the specificity and sensitivity of tandem mass spectrometry.
Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode. researchgate.net The ESI process generates protonated molecules [M+H]⁺ or other adducts, such as ammonium (B1175870) adducts [M+NH₄]⁺. mdpi.com
In the tandem mass spectrometer, a specific precursor ion corresponding to the mass of the this compound is selected in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. The specific transition from a precursor ion to a product ion is known as Multiple Reaction Monitoring (MRM) and is highly selective for the target analyte, minimizing interference from matrix components. researchgate.net By monitoring one or more MRM transitions, the method provides both confirmation of identity and precise quantification, even at very low concentrations. researchgate.netmdpi.com
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.netmdpi.com |
| Precursor Ion | [M+H]⁺ or [M+NH₄]⁺ mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (SRM/MRM) researchgate.netmdpi.com |
| Quantifier Transition | The most intense precursor-to-product ion transition researchgate.net |
| Qualifier Transition | A second, highly specific precursor-to-product ion transition for confirmation researchgate.net |
| This table outlines the general parameters for LC-MS/MS analysis. The specific mass-to-charge ratios (m/z) for precursor and product ions must be determined experimentally for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (research context only)
In the context of research, particularly in natural product discovery or synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound. While mass spectrometry provides information on molecular weight and fragmentation, NMR reveals the atom-by-atom connectivity and the three-dimensional structure of the molecule.
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the chemical environment of each hydrogen and carbon atom in the structure. Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish correlations between these atoms, allowing researchers to piece together the complex macrocyclic backbone, the spiroketal system, and the positions of all functional groups. This level of detailed structural confirmation is crucial for verifying the identity of a newly isolated or synthesized compound and for characterizing related substances or degradation products. nih.gov
Other Spectrophotometric Techniques
Beyond standard UV detection in HPLC, other spectrophotometric methods can be employed, most notably fluorescence detection. This compound is not naturally fluorescent. However, it can be converted into a highly fluorescent derivative, which allows for extremely sensitive detection.
This is achieved through a pre- or post-column derivatization reaction. A common method involves dehydration of the avermectin structure using a reagent mixture, such as trifluoroacetic anhydride (B1165640) and N-methylimidazole. mdpi.comnih.gov This reaction creates an aromatic system that is highly fluorescent. The resulting derivative can then be detected by a fluorescence detector (FLD) set at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 470 nm emission). jfda-online.com This HPLC-FLD method offers significantly lower detection limits than HPLC-UV and is often used for trace residue analysis. epa.gov
Method Validation in Research Matrices
The validation of an analytical method is a prerequisite for its use in research, ensuring that the data generated are reliable, reproducible, and accurate. For this compound, as with other avermectins, method validation is performed according to established guidelines, such as those from the FDA or SANTE, and involves assessing several key performance characteristics. mdpi.commdpi.com The primary analytical technique for these compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), prized for its selectivity and sensitivity. researchgate.netnih.gov
Validation is performed in the specific research matrix (e.g., water, soil, tissue, or cell culture media) to account for any interferences or matrix effects. The core parameters evaluated during method validation include:
Selectivity: The method must be able to unequivocally differentiate and quantify the this compound from other components in the sample, including structurally related avermectins, metabolites, and endogenous matrix components.
Linearity and Range: The analytical response must be directly proportional to the concentration of the analyte within a specified range. This is typically demonstrated by a calibration curve with a high coefficient of determination (r² > 0.99). mdpi.com
Accuracy: This parameter reflects the closeness of the measured value to the true value. It is assessed by analyzing samples spiked with a known concentration of the analyte and is often expressed as a percentage recovery. For avermectins, mean recoveries are generally expected to be within 70-120%. fda.govepa.gov
Precision: Precision measures the degree of scatter between a series of measurements of the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD), which should typically be ≤20%. epa.gov
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. For environmental and biological samples, LOQs often need to be in the low microgram per liter (µg/L) or microgram per kilogram (µg/kg) range. nih.govsapub.org
The following table summarizes validation data from studies on avermectins in various matrices, illustrating the performance characteristics that would be expected for a validated method for this compound.
| Parameter | Matrix | Analyte(s) | Method | Finding | Citation |
| Linearity (r²) | Soybean, Bean, Maize | 5 Avermectins | UHPLC-MS/MS | > 0.99 | mdpi.com |
| Accuracy (Recovery) | Bovine Liver | Ivermectin, Eprinomectin | UHPLC-MS/MS | 77.2% to 113% | fda.gov |
| Accuracy (Recovery) | Bovine Milk | Abamectin (B1664291), Doramectin, Ivermectin | HPLC-FD | 76% to 105% | sapub.org |
| Precision (RSD) | Bovine Milk | Abamectin, Doramectin, Ivermectin | HPLC-FD | 2% to 10% | sapub.org |
| LOQ | Lake Water | Ivermectin aglycone | LC-MS/MS | 0.9 µg/L | nih.gov |
| LOQ | Water | Avermectin B1a/B1b | LC-MS/MS | 0.05 µg/L | epa.gov |
| LOQ | Bovine Milk | Abamectin, Doramectin, Ivermectin | HPLC-FD | 5 µg/L | sapub.org |
Bioanalytical Method Development for In Vitro Studies
In vitro studies, such as those investigating the metabolism of avermectins by liver microsomes or hepatocytes, are fundamental to understanding their biotransformation pathways. acs.orgupce.cz These studies necessitate the development of specialized bioanalytical methods capable of measuring the disappearance of the parent compound and the formation of metabolites, including the this compound, in complex biological matrices.
The development of such a method is a multi-step process:
Sample Preparation: This is a critical step to isolate the analyte from the intricate in vitro matrix, which contains proteins, salts, and other components from the incubation system (e.g., NADPH-generating systems). tandfonline.com The goal is to remove interferences that can suppress the instrument's signal (matrix effects) and to concentrate the analyte. Common techniques include:
Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is added to precipitate proteins. mdpi.com
Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible liquid phases to extract the analyte.
Solid-Phase Extraction (SPE): A highly effective and selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. This is a common clean-up step for avermectin analysis. researchgate.netnih.gov
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UHPLC) is typically employed for its speed and high resolution. upce.cz A reversed-phase column (e.g., C18) is used with a mobile phase gradient, usually consisting of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium acetate (B1210297) to improve peak shape and ionization efficiency. mdpi.com This separation is crucial to resolve the this compound from its parent glycosylated avermectins and other potential metabolites.
Detection and Quantification: Tandem mass spectrometry (MS/MS) is the definitive technique for detection. It operates in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. For this compound, specific precursor-to-product ion transitions would be identified and monitored. One transition is typically used for quantification, while a second can be used for confirmation. mdpi.com The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in extraction recovery and matrix effects.
In vitro metabolism studies have successfully identified various metabolites of avermectins like ivermectin and abamectin. For instance, 3”-O-desmethyl and 24-hydroxymethyl metabolites have been identified following incubations with liver microsomes from various species, including steer, swine, and rat. acs.org The development of a bioanalytical method for this compound would follow these established principles to track its formation or degradation in similar experimental setups.
The table below outlines typical parameters for a bioanalytical method developed for in vitro avermectin research.
| Parameter | Matrix | Extraction Technique | Analytical System | Purpose | Citation |
| Metabolite ID | Liver Microsomes (Steer, Swine, Rat) | Solvent Extraction, HPLC Purification | HPLC, NMR, Mass Spectrometry | Identification of metabolites like 3”-O-desmethyl-H₂B₁a | acs.orgtandfonline.com |
| Metabolite ID | Ovine Hepatocytes, Microsomes | Not specified | UHPLC/MS/MS | Search for Phase I and Phase II metabolites of ivermectin | upce.cz |
| Quantification | Bovine Plasma | Protein Precipitation, Pass-through Cleanup | UHPLC-MS/MS | Pharmacokinetic studies of ivermectin, doramectin, moxidectin | mdpi.com |
| Quantification | Human Liver Microsomes | Not specified | Not specified | Study of ivermectin metabolism by cytochrome P450 enzymes | researchgate.net |
Metabolic Studies and Biotransformation Pathways of Avermectin Aglycones
Enzymatic Hydrolysis and Aglycone Formation In Vitro
The formation of an avermectin (B7782182) aglycone involves the removal of the oleandrose (B1235672) disaccharide attached at the C-13 position of the macrocyclic lactone ring. mdpi.com This process can be achieved in vitro through chemical or enzymatic hydrolysis.
While specific protocols for Avermectin A1b are not detailed in published literature, the general methods applied to other avermectins are applicable. Acid-catalyzed hydrolysis is a common method for cleaving the glycosidic bonds to yield the aglycone. However, this can sometimes lead to degradation of the macrolactone ring itself.
A more specific and milder approach is enzymatic hydrolysis. Research has demonstrated the use of glycosidase enzymes to cleave the sugar moieties from avermectins. For instance, studies on ivermectin (a derivative of avermectin B1a) have shown that recombinant glycosidases can achieve high yields of the aglycone under gentle conditions (e.g., pH 6.5, 37°C), preventing the degradation of the core structure. It is expected that a similar enzymatic approach would be effective for producing Avermectin A1b aglycone from its parent compound, Avermectin A1b.
Alternatively, avermectin aglycones can be produced through fermentation using genetically modified strains of S. avermitilis. The biosynthesis of avermectins proceeds in steps: (1) formation of the aglycone, (2) modification of the aglycone, and (3) glycosylation of the modified aglycone. nih.gov By knocking out the genes responsible for glycosylation (e.g., aveBI), mutant strains can be created that accumulate and excrete the aglycone form. mdpi.comnih.gov This in vivo production method can be considered a source for in vitro studies once the aglycone is isolated and purified.
Biotransformation Pathways in Model Organisms
The biotransformation of avermectins has been studied in various organisms, though data specific to this compound is scarce. In general, avermectins are metabolized to more polar compounds to facilitate excretion.
In livestock, ivermectin is metabolized into two primary metabolites, 24-hydroxymethyl-H₂B₁a and 3′-O-desmethyl-H₂B₁a, with the concentrations of these metabolites being lower than the parent compound. nih.gov It is plausible that Avermectin A1b undergoes similar hydroxylation and demethylation reactions in animal models.
Studies in invertebrates, which are often the target organisms for avermectins, provide further insight. The nematode Caenorhabditis elegans has been used as a model to study avermectin metabolism. When C. elegans was engineered to express a cytochrome P450 enzyme (Hco-cyp-13A11) from the parasitic nematode Haemonchus contortus, it showed decreased susceptibility to ivermectin, suggesting that this enzyme metabolizes the drug. A study on aversectin C, a mixture containing Avermectin A1b, indicated that A-group avermectins may be responsible for inducing apoptosis in rat thymocytes, implying they are actively metabolized. vfu.cz
The general biotransformation pathways for avermectins in various organisms are summarized in the table below. It is hypothesized that this compound is subject to similar metabolic processes.
| Transformation Type | Description | Affected Avermectin (Example) |
| Hydroxylation | Addition of a hydroxyl (-OH) group, increasing polarity. | Ivermectin, Abamectin (B1664291) |
| O-Demethylation | Removal of a methyl group from a methoxy (B1213986) substituent. | Ivermectin |
| Epimerization | Base-catalyzed isomerization at the C-2 position. | Avermectin B1a |
| Hydrolysis | Cleavage of the disaccharide chain to form monosaccharide and aglycone. | Ivermectin |
Interaction with Cytochrome P450 Enzymes (Non-Human Focus)
Cytochrome P450 (CYP) enzymes play a dual role in the context of avermectin aglycones: they are involved in the biosynthesis of the aglycone itself and in its subsequent metabolism.
Role in Biosynthesis: In Streptomyces avermitilis, the biosynthesis of the avermectin macrolide core involves several enzymes encoded by the ave gene cluster. wikipedia.orgmdpi.com Specifically, the enzyme AveE is a P450 monooxygenase that catalyzes the formation of the furan (B31954) ring between C6 and C8, a critical step in forming the final aglycone structure. wikipedia.orgmdpi.com This process is fundamental to the creation of all eight natural avermectins, including the precursor to this compound.
Role in Metabolism: In non-human organisms, CYP enzymes are central to the detoxification of avermectins. Studies in pigeons exposed to avermectin showed dose- and time-dependent decreases in the activities of several P450 enzymes in the liver and kidneys, indicating that avermectin can inhibit these enzyme systems. nih.gov Research using parasitic nematodes has shown that their own CYP enzymes can metabolize avermectins, which is a mechanism of resistance to the drug. As mentioned previously, a specific P450 from H. contortus has been shown to decrease susceptibility to ivermectin in a C. elegans model. Given that Avermectin A1b is structurally analogous to other avermectins, it is highly probable that it also serves as a substrate and/or inhibitor for various non-human cytochrome P450 enzymes.
Degradation and Stability Research in Environmental and Biological Matrices
The environmental fate of avermectins is a significant area of research due to their widespread use in veterinary medicine and agriculture. Upon excretion from treated animals, up to 98% of the administered dose can enter the environment in an unmetabolized form. nih.gov
Soil and Sediment: Avermectins exhibit low water solubility and a high affinity for organic matter. nih.govpublications.gc.ca Consequently, they bind tightly to soil and sediment particles, which limits their mobility and leaching into groundwater but increases their persistence in these matrices. publications.gc.caannualreviews.org The half-life of avermectins in soil can range from several weeks to months, depending on environmental conditions such as temperature, moisture, and microbial activity. publications.gc.ca For example, the half-life of abamectin in soil is reported to be between 20 and 47 days. plantsciencejournal.com this compound, as a degradation product or as part of the total environmental residue, is expected to show similar strong binding to soil and sediment.
Water and Photodegradation: In aquatic environments, avermectins are subject to rapid photodegradation. publications.gc.ca The half-life of ivermectin as a thin film on a surface exposed to sunlight can be as short as 4-6 hours, and in surface water, its half-life is estimated to be around 12 hours. publications.gc.caannualreviews.org The aglycone, lacking the protective sugar moiety, may be similarly or even more susceptible to photodegradation. Hydrolysis at neutral pH is generally slow. epa.gov
Biological Matrices (Dung): A large portion of avermectins enters the environment via the dung of treated livestock. Within the dung pat, the compounds can remain biologically active and persist for extended periods, affecting dung-colonizing insects. publications.gc.ca The degradation in dung is a complex process influenced by both abiotic factors (photodegradation) and microbial activity. The formation of the aglycone is one of the degradation pathways in these matrices.
The table below summarizes the stability of avermectins in different environmental compartments, based on data from closely related compounds.
| Matrix | Degradation Pathway(s) | Reported Half-Life (t½) | Relevant Compound |
| Soil | Microbial degradation, Binding to particles | 20-47 days | Abamectin |
| Water (Surface) | Photodegradation | <12 hours | Avermectin B1a / Ivermectin |
| Sediment | Microbial degradation, Strong binding | >100 days (marine) | Ivermectin |
| Thin Film (Light) | Photodegradation | 4-6 hours | Avermectin B1a |
Advanced Research Applications and Future Directions
Avermectin (B7782182) A1b Aglycone as a Chemical Biology Probe
One key application is in the study of nematode biology. Research has shown that while the glycosylated avermectins cause paralysis in nematodes by targeting glutamate-gated chloride channels, the avermectin aglycone on its own is an inhibitor of larval development but lacks this paralytic activity. toku-e.comwikipedia.org This functional decoupling allows scientists to use the aglycone to specifically investigate the molecular mechanisms governing nematode growth and maturation, separate from the neurotoxic effects.
Furthermore, recent metabolome and transcriptome analyses have identified Avermectin A1b aglycone as a differential metabolite that correlates with changes in gene expression in bovine gut studies. frontiersin.org This suggests its potential use as a probe to investigate metabolic pathways and host-microbiome interactions, offering insights into how small molecules can influence complex biological systems at a genetic level. frontiersin.org The aglycone's core structure is also fundamental to structure-activity relationship (SAR) studies, where it serves as the parent scaffold for creating derivatives to probe the binding sites of target proteins. researchgate.net
Development of Novel Research Tools and Ligands
The chemical structure of this compound is a foundational platform for the synthesis of new research tools and specialized ligands. nih.govmdpi.com As the biosynthetic intermediate upon which enzymatic modifications occur, it represents a natural starting point for chemical derivatization. kitasato-u.ac.jpwikipedia.org
Researchers have synthesized a wide array of novel avermectin analogues to enhance potency, overcome pest resistance, and explore new biological targets. nih.govresearchgate.net These synthetic efforts often begin with the aglycone or a closely related monosaccharide intermediate. nih.govnih.gov By modifying functional groups on the macrocyclic ring, scientists can create a library of compounds with varied properties. For example, the development of derivatives with substitutions at key positions has led to molecules with significantly enhanced insecticidal activity compared to the natural avermectins. nih.gov
These new analogues serve as powerful research tools for:
Mapping Protein Binding Sites: By comparing the activity of different derivatives, researchers can infer the specific structural requirements for binding to target receptors like glutamate-gated chloride channels.
Overcoming Resistance: Novel ligands are crucial for studying and potentially circumventing resistance mechanisms that have developed in pests against older avermectin-based products. biosynth.com
Quantitative Structure-Activity Relationship (QSAR) Models: The synthesis of diverse analogues from the aglycone core provides the data needed to build computational models that predict the biological activity of new, untested structures. researchgate.net
Table 1: Examples of Avermectin Derivative Classes and Their Research Significance
| Derivative Class | Synthetic Approach | Research Application | Reference |
| 4''-deoxy-4''-(S)-amino avermectins | Application of Staudinger and Aza-Wittig reactions on avermectin monosaccharides. | Development of ligands with extremely high insecticidal and acaricidal activity. | nih.gov |
| 4''-deoxy-4''-C-substituted 4''-amino avermectins | Use of modified Strecker synthesis or Ugi approach. | Creation of novel compounds to probe structure-activity relationships. | nih.gov |
| 4''-position amino substitution derivatives | Chemical modification of the ivermectin structure. | Investigation of enhanced antibacterial activity against resistant strains like MRSA. | researchgate.net |
| Avermectin Hybrids | Structural modification to produce dual-action molecules. | Development of tools to target multiple stages of parasites, such as Plasmodium. | researchgate.net |
Applications in Pest Management Research (Non-Commercial Focus)
Within the realm of fundamental pest management research, this compound and its derivatives provide critical insights into developing more effective and sustainable control strategies. While commercial products often use mixtures like Abamectin (B1664291) (Avermectin B1a and B1b), research on individual components and their aglycones is essential for understanding the underlying science. wikipedia.orgplantsciencejournal.com
A key research application is the investigation of alternative mechanisms of action against pests. The finding that the aglycone inhibits nematode larval development without causing paralysis points to a distinct biological pathway that could be exploited for pest control. toku-e.com This is particularly important in the face of growing resistance to the neurotoxic effects of classical avermectins. biosynth.com
Research utilizing avermectin analogues derived from the aglycone scaffold focuses on:
Evaluating Efficacy Against Resistant Strains: Synthesizing and testing novel derivatives against pest populations that have developed resistance to commercial avermectins.
Broadening the Spectrum of Activity: Studies have evaluated new avermectin derivatives against a range of pests, including mites (Tetranychus cinnabarinus), aphids (Aphis craccivora), and pine wood nematodes (Bursaphelenchus xylophilus), to identify compounds with unique or broader activity profiles. researchgate.net
Understanding Environmental Fate: Research on the degradation of avermectins, including the formation of aglycone products, is vital for assessing their environmental persistence and impact. plantsciencejournal.com
Exploration of New Biological Activities (e.g., Antibacterial, Antifungal, Antiviral, Anti-Cancer - Mechanistic Research)
While the primary established role of avermectins is as antiparasitic agents, ongoing research is uncovering a broader spectrum of biological activities, with the aglycone scaffold being central to these investigations. nih.govmdpi.comresearchgate.net
Antibacterial Research: Although avermectins have historically been considered to lack significant antibacterial properties, recent studies challenge this view. nobelprize.orgosu.edu Research has shown activity against certain bacteria, such as Mycobacterium, and that synthetic modification of the avermectin structure can yield derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmdpi.com These findings suggest that the aglycone core could be a template for designing novel antibacterial agents. researchgate.net
Antifungal Research: The consensus has been that avermectins are not potent antifungal agents. nih.govwikipedia.org However, given that they belong to the broader family of macrocyclic lactones, which includes many antifungal compounds, exploration into this area continues. Some general reviews list antifungal properties as a potential activity of the avermectin class, indicating it as an area for further mechanistic research. nih.govresearchgate.net
Antiviral Research: The derivative ivermectin has been investigated for broad-spectrum antiviral activity. ajol.info This has spurred interest in the potential of the core avermectin structure, including the aglycone, as a scaffold for the development of new antiviral drugs. The mechanism of action is an area of active study.
Anti-Cancer Research: A growing body of evidence points to the anti-cancer potential of the avermectin class. nih.govnih.gov A study on the closely related Avermectin B1a demonstrated anti-proliferative and apoptosis-inducing effects in HCT-116 colon cancer cells. nih.gov The proposed mechanism involves the enhancement of tubulin polymerization, a target of established chemotherapy drugs like Taxol. nih.gov Molecular docking studies support this, showing that avermectin compounds have a high binding affinity for tubulin. This makes the this compound a highly promising starting point for the design and synthesis of novel microtubule-targeting anti-cancer agents.
Table 2: Investigated Biological Activities of Avermectin-Class Compounds
| Biological Activity | Finding/Hypothesis | Research Focus | Key Compounds Studied | Reference |
| Antibacterial | Activity demonstrated against specific bacteria; derivatives show enhanced potency. | Mechanism of cell wall destruction and membrane permeation in MRSA. | Ivermectin, 4''-amino substitution derivatives | researchgate.net |
| Antiviral | Broad-spectrum antiviral effects observed in vitro. | Elucidation of pharmacokinetic and pharmacodynamic activities against various viruses. | Ivermectin | ajol.info |
| Anti-Cancer | Anti-proliferative effects via microtubule stabilization. | Induction of apoptosis and inhibition of cell migration in colon cancer cell lines. | Avermectin B1a, Ivermectin B1a | nih.gov |
Emerging Research Frontiers in Avermectin Aglycone Science
The study of this compound is continually evolving, pushing into new scientific frontiers that promise to unlock further applications.
Biosynthesis and Metabolic Engineering: A primary frontier is the manipulation of the avermectin biosynthetic pathway in Streptomyces avermitilis. nih.gov By understanding the enzymes that act upon the aglycone—such as the P450 monooxygenase (AveE), ketoreductase (AveF), dehydratase (AveC), and methyltransferase (AveD)—researchers can genetically engineer the organism to produce novel avermectin structures or to increase the yield of specific desired components. nih.govmdpi.comwikipedia.org This provides a sustainable and powerful method for generating new chemical diversity.
Development of Hybrid Molecules: An innovative strategy involves creating hybrid compounds that link the avermectin aglycone scaffold to other pharmacophores. Research has demonstrated the potential of ivermectin-based hybrids designed to have dual action, for instance, against both the liver and erythrocytic stages of the malaria parasite Plasmodium. researchgate.net This approach could be extended to the A1b aglycone to create multi-target drugs for complex diseases.
Advanced Structural and Conformational Analysis: Deeper investigation into the three-dimensional structure and conformational dynamics of the aglycone and its derivatives is crucial. acs.org Understanding how the macrocycle's flexibility influences its binding to different biological targets can guide the rational design of more specific and potent ligands.
Systems Biology and Multi-Omics Integration: As demonstrated by its use in metabolomics studies, the this compound can serve as a chemical tool in systems biology research. frontiersin.org Future studies will likely integrate metabolomics, transcriptomics, and proteomics to build a comprehensive picture of the aglycone's effects on cellular networks, leading to the discovery of new targets and biological functions.
Q & A
Q. How can the structure of Avermectin A1b aglycone be elucidated using spectroscopic methods?
this compound’s structure (C₃₄H₄₈O₇, exact mass 568.34) is determined through a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. NMR analysis resolves the macrolide backbone and functional groups, while high-resolution MS confirms the molecular formula. For example, the 6,8a-seco-6,8a-deoxy-5-oxo configuration is identified via characteristic carbonyl signals in ¹³C NMR and fragmentation patterns in MS . X-ray crystallography further validates stereochemistry, particularly the C-5 ketone and C-13 hydroxyl critical for bioactivity .
Q. What biosynthetic pathways produce this compound in Streptomyces avermitilis?
this compound is synthesized via a polyketide synthase (PKS) pathway. The process involves:
Aglycone formation : PKS enzymes (AveA1–AveA4) assemble the macrolide core using isobutyryl-CoA or 2-methylbutyryl-CoA as starter units, followed by sequential addition of acetate and propionate units .
Post-PKS modifications :
- AveE (CYP450 monooxygenase) catalyzes furan ring formation between C6 and C8 .
- AveF (keto reductase) reduces the C-5 ketone to a hydroxyl group .
- AveC and AveD determine the "A" or "B" series by dehydrating or methylating specific positions .
Gene clusters (e.g., aveBI–BVIII) encode enzymes for oleandrose synthesis and glycosylation, though A1b aglycone lacks the sugar moiety .
Q. What analytical methods are used to quantify this compound in fermentation samples?
High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) is standard for quantification. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water gradients) separate aglycones from glycosylated derivatives. Liquid chromatography-mass spectrometry (LC-MS) enhances specificity, using ion traps or Q-TOF systems to detect [M+H]⁺ ions at m/z 569.34 . Method validation requires assessing linearity (R² > 0.99), recovery (>90%), and limits of detection (LOD < 0.1 µg/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions in gene function studies during Avermectin aglycone biosynthesis?
Discrepancies in gene roles (e.g., aveC vs. aveD) are addressed through:
- Gene knockout mutants : Strains with deleted aveC or aveD are fermented, and intermediates are profiled via HPLC. For instance, aveC mutants accumulate non-dehydrated aglycones, confirming its role in C22–C23 dehydration .
- In vitro enzyme assays : Recombinant AveD incubated with SAM and aglycone derivatives shows methylation at C-5, verified by NMR .
- Transcriptomics : RNA-seq of wild-type vs. mutant strains identifies co-expressed genes, clarifying pathway crosstalk .
Q. What strategies optimize this compound yield in engineered S. avermitilis strains?
Yield optimization involves:
- Precursor engineering : Overexpression of acc genes (acetyl-CoA carboxylase) increases propionate availability, boosting polyketide elongation .
- Fermentation optimization : pH-controlled fed-batch reactors with soybean meal as nitrogen source enhance titers by 30% .
- CRISPR-Cas9-mediated repression : Silencing aveBII (oleandrose biosynthesis) redirects metabolic flux toward aglycone production .
Q. How can enzymatic modifications of this compound improve its bioactivity?
- Directed evolution : Error-prone PCR of AveE generates mutants with altered substrate specificity, enabling furan ring expansion for enhanced GABA receptor binding .
- Chemoenzymatic synthesis : Ketoreductase AveF is used in vitro to reduce C-5 ketone to hydroxyl, producing derivatives with improved solubility .
- Structure-activity relationship (SAR) studies : Methylation at C-25 (via AveD) increases antiparasitic activity by 15-fold in nematode models .
Q. What challenges arise in synthesizing this compound de novo, and how are they addressed?
Total synthesis hurdles include:
- Macrolide cyclization : Mitsunobu conditions (DIAD, Ph₃P) close the 16-membered ring with >80% yield but require strict anhydrous conditions .
- Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure correct configuration at C-13 and C-17 .
- Scalability : Flow chemistry reduces reaction times for oxidation steps (e.g., C-5 ketonation) from 24 hours to 2 hours .
Q. How can omics data (genomics, proteomics) guide research on this compound biosynthesis?
- Comparative genomics : Phylogenetic analysis of S. avermitilis strains identifies conserved regulatory elements (e.g., aveR promoter) for overexpression .
- Proteomics : SILAC labeling quantifies AveA1–AveA4 enzyme levels under varying fermentation conditions, correlating PKS abundance with aglycone yield .
- Metabolomics : LC-MS/MS-based flux analysis tracks ¹³C-labeled precursors through the pathway, identifying rate-limiting steps .
Methodological Guidance
Q. Designing experiments to study this compound’s mechanism of action
Q. Addressing reproducibility issues in aglycone isolation protocols
- Standardized extraction : Ethyl acetate partitioning at pH 7.0 minimizes degradation, achieving >95% purity .
- Interlab validation : Round-robin testing across three labs confirms HPLC retention time (12.3 ± 0.2 min) and MS spectra reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
